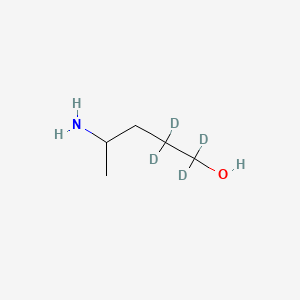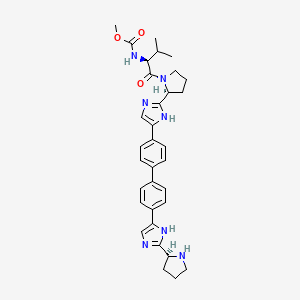![molecular formula C₇H₁₁N₃O₃ B1144885 (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1383814-64-9](/img/structure/B1144885.png)
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is an organic compound with significant applications in various scientific fields. It is a bicyclic compound containing nitrogen atoms and is known for its unique structural properties. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
作用機序
Target of Action
The compound, also known as (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-carboxamide, is primarily targeted towards serine beta-lactamases , including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . These enzymes are responsible for bacterial resistance to beta-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems .
Mode of Action
The compound acts as a beta-lactamase inhibitor . It binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective and kill the bacteria .
Biochemical Pathways
The compound is part of the family of tropane alkaloids , which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . The compound’s interaction with beta-lactamase enzymes affects the biochemical pathway of antibiotic resistance in bacteria .
Result of Action
The primary result of the compound’s action is the inhibition of beta-lactamase enzymes , thereby preserving the effectiveness of beta-lactam antibiotics . This can lead to the successful eradication of bacterial infections that would otherwise be resistant to treatment .
生化学分析
Biochemical Properties
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of beta-lactamase enzymes. Beta-lactamase enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains . This compound interacts with the active site of beta-lactamase enzymes, forming a stable complex that prevents the hydrolysis of the antibiotic substrate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis by inhibiting beta-lactamase enzymes, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression, particularly those involved in inflammatory responses . This compound modulates the activity of key transcription factors, resulting in altered expression of genes associated with inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of beta-lactamase enzymes, forming a covalent bond with the serine residue in the enzyme’s active site . This covalent bond formation leads to irreversible inhibition of the enzyme, preventing the hydrolysis of beta-lactam antibiotics . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits beta-lactamase enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins in the liver and kidneys .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide typically involves multiple steps. One common method starts with the reaction of a suitable precursor with specific reagents under controlled conditions. For example, a precursor compound can be reacted with diisopropylethylamine (DIPEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as hydrogenolysis, purification by silica gel column chromatography, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups .
科学的研究の応用
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemical products and materials.
類似化合物との比較
Similar Compounds
(2S,5R)-6-Benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: This compound is an impurity of avibactam, a novel β-lactamase inhibitor.
(2S,5R)-7-Oxo-N-piperidin-4-yl-6-sulfoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: Another related compound with similar structural features and applications.
Uniqueness
What sets (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide apart is its specific configuration and functional groups, which confer unique reactivity and biological activity. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of antibiotic therapies .
特性
IUPAC Name |
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUPQAHAOHPQZ-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)



